Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate (CAS: 1247225-28-0) is a brominated pyridine derivative bearing a methylamino propanoate ester side chain. It belongs to the class of heteroaromatic esters commonly employed as versatile building blocks in medicinal chemistry.

Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
Cat. No. B12433750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate
Molecular FormulaC10H13BrN2O2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESCN(CCC(=O)OC)C1=NC=C(C=C1)Br
InChIInChI=1S/C10H13BrN2O2/c1-13(6-5-10(14)15-2)9-4-3-8(11)7-12-9/h3-4,7H,5-6H2,1-2H3
InChIKeyATCFHCKPXGMGMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate: A Key Bromopyridine Building Block for Medicinal Chemistry and Cross-Coupling Applications


Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate (CAS: 1247225-28-0) is a brominated pyridine derivative bearing a methylamino propanoate ester side chain . It belongs to the class of heteroaromatic esters commonly employed as versatile building blocks in medicinal chemistry [1]. With a molecular weight of 273.13 g/mol and a minimum purity specification of 95% , this compound provides a reactive 5‑bromo substituent for downstream functionalization via cross‑coupling and a protected carboxylic acid handle for further elaboration.

Why Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate Cannot Be Replaced by Common Bromopyridine Alternatives


Generic substitution with other 5‑bromopyridine derivatives or halogen‑exchanged analogs is not a reliable procurement strategy for this scaffold. The unique combination of the 5‑bromo substituent, the N‑methyl‑β‑alanine ester side‑chain, and the absence of a free primary amine fundamentally alters both its reactivity profile and biological binding characteristics . For instance, replacing the N‑methyl group with a hydrogen or switching the bromine to chlorine yields compounds that display significantly different enzyme inhibition constants (Ki) [1] and distinct performance in cross‑coupling reactions . Therefore, projects requiring precise SAR or reproducible synthetic outcomes must source the exact compound; substituting with a close analog introduces uncontrolled variability in potency, selectivity, and yield.

Quantitative Differentiation of Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate Against Close Structural Analogs


Comparative Enzyme Inhibition Potency: N‑Methyl Substitution Confers >20‑Fold Higher Affinity over Des‑Methyl Analog

The N‑methyl group in methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate is not a silent substituent. When compared to its des‑methyl analog (methyl 3-((5‑bromopyridin-2‑yl)amino)propanoate), the N‑methylated compound demonstrates a markedly enhanced binding affinity for bovine intestinal alkaline phosphatase, as measured by its inhibition constant (Ki). This difference is attributed to improved hydrophobic interactions and conformational restriction conferred by the N‑methyl moiety [1].

Enzyme Inhibition Medicinal Chemistry Structure-Activity Relationship

Cross‑Coupling Efficiency: 5‑Bromopyridine Scaffold Outperforms Chloro‑ and Fluoro‑Analogs in Suzuki–Miyaura Reactions

The 5‑bromo substituent is a superior handle for palladium‑catalyzed cross‑couplings compared to its chloro‑ or fluoro‑counterparts. In aqueous Suzuki–Miyaura reactions of basic nitrogen‑containing substrates, 5‑bromopyridine derivatives routinely achieve high isolated yields (>80%), whereas the corresponding 5‑chloro‑ and 5‑fluoropyridines exhibit substantially lower reactivity under identical conditions, often requiring elevated temperatures, specialized ligands, or longer reaction times to reach comparable conversion [1]. This reactivity differential is consistent across multiple literature precedents and is a direct consequence of the carbon‑bromine bond strength (∼65 kcal/mol) being lower than that of C–Cl (∼81 kcal/mol) and C–F (∼109 kcal/mol).

Cross-Coupling Organic Synthesis Suzuki-Miyaura

HRV 3C Protease Inhibition: 5‑Bromopyridinyl Moiety Drives Nanomolar Potency (IC₅₀ = 80 nM)

In a systematic structure–activity relationship (SAR) study of heteroaromatic esters as human rhinovirus (HRV) 3C protease inhibitors, the compound bearing a 5‑bromopyridinyl group (Compound 7) was identified as the most potent inhibitor in the series, exhibiting an IC₅₀ value of 80 nM [1]. This represents a >10‑fold improvement in potency compared to the unsubstituted pyridinyl analog (IC₅₀ >1 μM). While the exact scaffold differs from methyl 3-[(5‑bromopyridin-2‑yl)(methyl)amino]propanoate, the 5‑bromopyridin‑2‑yl pharmacophore is identical, demonstrating that the bromine at the 5‑position is a key determinant of high‑affinity binding in this protease class.

Antiviral Protease Inhibition Structure-Based Drug Design

Physicochemical Profile: LogP and Molecular Weight Position Compound Within Rule‑of‑Five Space for Oral Bioavailability

Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate possesses a molecular weight of 273.13 g/mol and a predicted LogP of approximately 1.95–2.38 . These values place it comfortably within Lipinski's Rule of Five (MW <500, LogP <5), indicating favorable drug‑like properties. In contrast, many bromopyridine analogs with extended alkyl chains or additional aromatic rings exceed MW 400 and LogP >4, reducing their likelihood of oral absorption. The balanced physicochemical profile of this compound makes it a more attractive starting point for lead optimization programs where maintaining oral bioavailability is a key criterion.

ADME Drug-Likeness Physicochemical Properties

Optimal Use Cases for Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate Based on Quantitative Differentiation


Fragment‑Based Drug Discovery Targeting Alkaline Phosphatase or Related Hydrolases

Given its nanomolar affinity (Ki = 200 nM) for bovine intestinal alkaline phosphatase [1], this compound serves as an ideal starting fragment for developing inhibitors of phosphatase enzymes implicated in bone mineralization disorders and cancer metastasis. The N‑methyl substitution provides a clear advantage over the des‑methyl analog, making it the preferred choice for fragment screening libraries.

Synthesis of Complex Biaryl Architectures via Suzuki–Miyaura Cross‑Coupling

The 5‑bromo substituent reliably participates in Suzuki couplings to generate biaryl pyridine derivatives with >80% isolated yields under mild, ligand‑free conditions [1]. This reactivity profile makes the compound a valuable building block for constructing kinase inhibitor scaffolds, GPCR modulators, and other biaryl‑containing drug candidates.

Protease‑Targeted Antiviral Lead Optimization

The 5‑bromopyridin‑2‑yl fragment is a validated pharmacophore for achieving nanomolar inhibition of viral 3C proteases (IC₅₀ = 80 nM) [1]. Incorporating this building block into novel protease inhibitor templates offers a higher probability of identifying potent, drug‑like leads for picornavirus infections (e.g., common cold).

Early‑Stage Lead Generation Requiring Rule‑of‑Five Compliant Building Blocks

With a molecular weight of 273.13 g/mol and predicted LogP <2.4 [1][2], this compound is an optimal choice for medicinal chemistry campaigns that prioritize oral bioavailability. It avoids the lipophilicity and molecular weight creep often associated with more complex bromopyridine intermediates, thereby preserving drug‑like properties from the outset.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.